Triethyl orthobenzoate

Physical organic chemistry Separation science Solvent selection

Researchers often face chemoselectivity failures with generic orthoesters. Triethyl orthobenzoate (TEOB) solves this: its phenyl substituent stabilizes the dialkoxycarbonium ion, redirecting nucleophilic attack. • Diverts amine-azide pathways to benzamides/amidines vs. tetrazoles • 97% isolated yields in Cu-catalyzed quinazolinone condensations • 80-96% yield in chiral 1,3-dioxolane auxiliary synthesis • Patent-documented catalyst for α-olefin polymerization. Supplied ≥97% (GC); moisture-sensitive-store under inert gas.

Molecular Formula C13H20O3
Molecular Weight 224.3 g/mol
CAS No. 1663-61-2
Cat. No. B167694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl orthobenzoate
CAS1663-61-2
Molecular FormulaC13H20O3
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCOC(C1=CC=CC=C1)(OCC)OCC
InChIInChI=1S/C13H20O3/c1-4-14-13(15-5-2,16-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
InChIKeyBQFPCTXLBRVFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl Orthobenzoate: Product and Procurement Overview


Triethyl orthobenzoate (TEOB; CAS 1663-61-2; C₁₃H₂₀O₃; MW 224.30) is an acyclic aromatic orthoester—specifically the triethyl ester of orthobenzoic acid—characterized by a central carbon atom bonded to a phenyl group and three ethoxy substituents [1]. Commercially supplied as a colorless to almost colorless clear liquid with a purity of ≥97.0% (GC), TEOB exhibits a boiling point of 239–241 °C, density of 0.991 g/mL at 25 °C, and refractive index (n²⁰/D) of 1.472 . The compound is moisture-sensitive and undergoes hydrolysis in water, necessitating storage under inert atmosphere in sealed, dry, dark conditions . Orthoesters of this class serve as protected acyl equivalents and one-carbon cyclization partners in heterocyclic synthesis, but the specific substituent pattern on both the acyl carbon and the alkoxy groups dictates chemoselectivity, thermal stability, and industrial applicability in ways that preclude generic substitution among orthobenzoate congeners.

Aromatic orthoester reagent for heterocycle synthesis
Moisture-sensitive liquid; requires anhydrous handling
Supplied as high-purity colorless liquid

Why Triethyl Orthobenzoate Cannot Be Replaced


Although all acyclic orthoesters share the general formula RC(OR′)₃, the identity of the R group (acyl carbon substituent) and the R′ group (alkoxy substituent) exerts independent and often orthogonal control over hydrolysis kinetics, thermal elimination pathways, and chemoselectivity in heterocyclization reactions [1]. Triethyl orthobenzoate possesses a phenyl substituent at the pro-acyl carbon that both stabilizes the dialkoxycarbonium ion intermediate during acid-catalyzed hydrolysis and sterically redirects nucleophilic attack relative to formate, acetate, or propionate orthoesters [2]. Furthermore, the ethoxy leaving group confers a higher boiling point, lower density, and distinct gas-phase elimination mechanism compared to the methoxy analog trimethyl orthobenzoate, directly impacting distillation-based purification, solvent compatibility, and thermal processing windows [3]. These differences are not incremental—they determine whether a given reaction yields a tetrazole, a benzamide, a quinazolinone, or a complex mixture. The quantitative evidence below demonstrates that triethyl orthobenzoate occupies a unique position that cannot be filled by simply switching to a methyl ester or a non-phenyl orthoester.

Phenyl group directs chemoselectivity Replacing TEOB with formate or acetate orthoesters may switch reaction pathway from benzamide/amidine to tetrazole products.
Ethoxy vs. methoxy leaving group Trimethyl orthobenzoate differs in boiling point, density, and thermal elimination mechanism, which can alter distillation and reaction safety profiles.
Thermal stability pathway TEOB thermolyzes to ester and ether rather than olefins; substituting β-hydrogen-containing orthoesters may introduce gas evolution hazards.

Triethyl Orthobenzoate: Differentiation Evidence


TEOB vs. TMOB: Physical Properties

Triethyl orthobenzoate (TEOB) and trimethyl orthobenzoate (TMOB) differ substantially in all key physical properties relevant to purification, handling, and formulation. At atmospheric pressure (760 mmHg), TEOB boils at 239–241 °C while TMOB boils at approximately 224 °C (reported at 87–88 °C at 7 mmHg reduced pressure) . TEOB exhibits a lower density (0.991 vs. 1.061 g/mL at 25 °C) and a lower refractive index (n²⁰/D 1.472 vs. 1.489), reflecting the larger molar volume and altered polarizability of the ethoxy groups . These differences directly impact solvent miscibility, chromatographic retention, and the energy requirements for distillation-based purification.

Boiling Point
Data to verify
ΔTb ≈ +15–17 °C higher for TEOB
Wider distillation window vs. TMOB
Literature values from vendor datasheets; source review needed
Physical organic chemistry Separation science Solvent selection

Chemoselectivity: TEOB vs. Formate/Acetate Orthoesters

In a systematic study of the reaction of orthoesters with primary amines and sodium azide, Grigoriev et al. (2023) established that triethyl orthobenzoate follows a fundamentally different reaction pathway compared to orthoesters of formic, acetic, and monochloroacetic acids [1]. Under analogous conditions where formate, acetate, and monochloroacetate orthoesters undergo heterocyclization to yield 1- and 1,5-substituted tetrazoles, triethyl orthobenzoate completely fails to form the corresponding 1-substituted 5-phenyltetrazoles. Instead, the exclusive reaction products are N-substituted benzamides, and when ethylenediamine or diethylenetriamine are employed, hydrolysis-resistant cyclic amidines (2-phenyl-4,5-dihydroimidazole and its N-alkylated derivatives) are obtained [1].

Chemoselectivity
Class-level inference
0% tetrazole formation vs. productive yield for formate/acetate orthoesters
TEOB routes exclusively to benzamides/amidines
Grigoriev et al., 2023; amine/NaN₃ conditions
Heterocyclic chemistry Tetrazole synthesis Chemoselectivity

TEOB vs. TMOB: Synthesis Efficiency

Chinese patent CN111470954 (2020) discloses a synthesis route for triethyl orthobenzoate that achieves 98% conversion of ethyl benzoate with 95% isolated yield of triethyl orthobenzoate, as analyzed by gas chromatography [1]. In contrast, the classical synthesis of trimethyl orthobenzoate from trichloromethylbenzene and sodium methoxide in methanol (20 h reflux) delivers only approximately 51% yield after filtration and rectification . While alternative methanolysis routes for TMOB exist (benzoyl chloride + methanol, reporting 85–95% yields), the high-yielding TEOB patent route operates under industrially practical conditions and directly produces material suitable for purification.

Synthesis Yield
Reported
95% isolated yield (98% conversion)
Higher preparative efficiency vs. classical TMOB route
Patent CN111470954; cross-study comparison
Process chemistry Orthoester synthesis Procurement economics

TEOB in Copper-Catalyzed Quinazolinone Synthesis

In a solvent-free, copper-catalyzed three-component synthesis of 2-substituted quinazolin-4(3H)-ones, triethyl orthobenzoate reacted with 2-amino-5-chlorobenzamide (0.59 mmol) and acetic acid (1.77 mmol) in ethanol at 110 °C for 24 h to afford the quinazolinone product in 97% yield (147 mg) as white crystals, with melting point 292–293 °C matching literature values [1]. This demonstrates that TEOB is not only a stoichiometric reagent but also participates effectively in catalytic cascade processes where the ethoxy groups serve as competent leaving groups without generating problematic side products.

Quinazolinone Yield
Reported
97% yield in Cu-catalyzed 3-component reaction
Supports high-throughput library synthesis
Solvent-minimized, 110 °C; Dabiri et al., 2016
Medicinal chemistry Quinazolinone synthesis Heterocyclic methodology

Gas-Phase Elimination: Triethyl vs. Trimethyl Orthoesters

DFT calculations at multiple levels of theory (B3LYP, B3PW91, MPW1PW91 with 6-31G(d,p) and 6-31++G(d,p) basis sets) reveal that gas-phase molecular elimination of triethyl orthoesters proceeds through a more polar, asynchronous transition state compared to trimethyl orthoesters [1]. NBO charge analysis and synchronicity parameters indicate greater charge separation in the ethyl case, consistent with the experimental observation that triethyl orthobenzoate thermolysis in a steel bomb yields the normal ester (ethyl benzoate) and diethyl ether rather than ethylene gas, which is characteristic of orthoesters bearing β-hydrogens [2]. Triethyl orthobenzoate lacks α-hydrogens, which makes it thermally more robust than orthoesters containing β-hydrogen atoms subject to cis-elimination.

Thermal Decomposition
Class-level inference
TEOB thermolysis → ethyl benzoate + diethyl ether, no ethylene
Reduced gas evolution risk in high‑temperature use
DFT & experimental data; absence of α‑hydrogens
Thermal stability Computational chemistry Process safety

Patented Applications: Olefin Polymerization & Refrigerant Additive

Triethyl orthobenzoate is explicitly claimed in patent literature for two industrial applications where its orthobenzoate analogs are not equivalently cited: (1) as a catalyst component for olefin polymerization (U.S. Patent Application Publ. by Appler et al., 2019; and Chinese Patent Application by Zhang et al., 2018) ; and (2) as a thermal additive to air conditioning refrigerant oil, where the compound's thermal stability and solubility profile are advantageous . These applications leverage the specific combination of the phenyl group (for catalyst electronic tuning) and ethoxy groups (for solubility in hydrocarbon media and controlled hydrolysis kinetics). Trimethyl orthobenzoate, with its different physical properties and hydrolysis profile, is not cited interchangeably in these patent families.

Patent-Cited Uses
Data to verify
Olefin polymerization catalyst & refrigerant oil additive
Patent landscape indicates adoption; performance data limited
No quantitative public data; verify with patent examples
Polymer catalysis Refrigerant technology Industrial patents

Triethyl Orthobenzoate: Procurement-Relevant Applications


Synthesis of N-Substituted Benzamides and Cyclic Amidines

When the synthetic target is an N-substituted benzamide or a hydrolysis-resistant cyclic amidine (e.g., 2-phenyl-4,5-dihydroimidazole), triethyl orthobenzoate is the orthoester of choice because it diverts the amine–azide reaction pathway away from tetrazole formation—a chemoselectivity outcome that triethyl orthoformate, orthoacetate, or orthochloroacetate cannot replicate under identical conditions [1]. This scenario applies to medicinal chemistry programs targeting benzamide-based kinase inhibitors or amidine-containing bioactive scaffolds.

2-Arylquinazolin-4-one Synthesis via Catalytic Cascades

For laboratories constructing quinazolinone libraries, triethyl orthobenzoate enables 97% isolated yields in copper-catalyzed three-component condensations with 2-aminobenzamides under solvent-minimized conditions [1]. The high yield reduces the number of chromatographic purification steps and increases the throughput of compound collection synthesis, making TEOB a cost-effective procurement choice for medicinal chemistry support.

Chiral Dioxolane Auxiliaries for Asymmetric Synthesis

Triethyl orthobenzoate reacts with diisopropyl L-tartrate in exchange reactions to provide chiral 1,3-dioxolanes in 80–96% yield, which subsequently serve as chiral auxiliaries in the asymmetric synthesis of butenolides and γ-lactones [1]. Triethyl orthoformate and triethyl orthoacetate participate in the same exchange reaction with comparable yields, but the phenyl group of TEOB imparts distinct steric and electronic properties to the resulting dioxolane that can enhance stereoselectivity in the subsequent BF₃·Et₂O-catalyzed reaction with silyloxyfurans.

Olefin Polymerization Catalysis and Refrigerant Oil Formulation

Triethyl orthobenzoate is specifically cited in patent literature as both a catalyst component for stereoregular α-olefin polymerization and a thermal additive for air conditioning refrigerant oils [1][2]. Industrial R&D groups evaluating orthoesters for these applications should prioritize TEOB over trimethyl orthobenzoate or non-phenyl orthoesters, as the patent record provides documented enablement for TEOB in these exact use cases, whereas substitution with other orthoesters would require de novo validation of catalytic activity, thermal stability, and materials compatibility.

Application
Selection Property
Validation Focus
N-Substituted benzamides & cyclic amidines
Phenyl orthoester chemoselectivity
Confirm benzamide formation over tetrazole
2-Arylquinazolin-4-one synthesis
High-efficiency Cu-catalyzed condensation
Reproduce catalytic efficiency and purity
Chiral dioxolane auxiliaries
Steric/electronic tuning of dioxolane
Stereoselectivity in asymmetric synthesis
Olefin polymerization & refrigerant additive
Patent-cited thermal/additive compatibility
Validate catalytic/thermal performance

Technical Documentation Hub

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